

A Selective and Reversible Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2)

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Compound of Interest				
Compound Name:	ML349			
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This technical guide provides a comprehensive overview of the discovery, development, and characterization of **ML349**, a potent and selective small molecule inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl Protein Thioesterase 2 (APT2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of protein palmitoylation and the application of chemical probes to elucidate enzyme function.

Introduction: The Role of Protein Palmitoylation

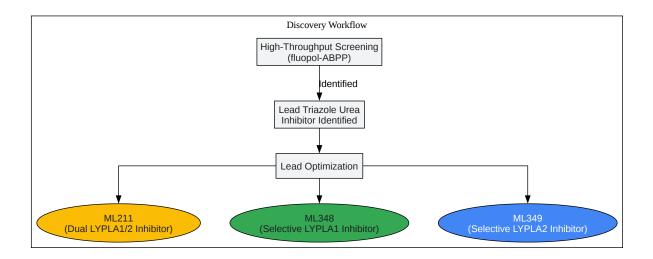
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester linkage.[1][2] This lipid modification is crucial for regulating the trafficking, membrane localization, and signaling functions of hundreds of cellular proteins, including oncogenes like RAS and SRC.[1][3] The dynamic nature of palmitoylation, often referred to as the "palmitoylation cycle," is controlled by two opposing enzyme families: protein acyl transferases (PATs) that add palmitate and acyl protein thioesterases (APTs) that remove it.[1]

The human genome encodes two closely related acyl protein thioesterases, APT1 (LYPLA1) and APT2 (LYPLA2), which share 65% sequence identity.[3] While APT1's role in depalmitoylating proteins like HRAS is relatively well-studied, the specific substrates and biological functions of APT2 have remained largely uncharacterized due to a lack of selective chemical tools.[3] The development of **ML349** as the first selective inhibitor of APT2 provides a critical tool to dissect its unique roles in cellular physiology and disease.[3]



Discovery of ML349

ML349 was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of LYPLA1 and LYPLA2.[3] The screening utilized a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[3] This campaign led to the identification of a lead micromolar inhibitor which was optimized to create a dual inhibitor (ML211), as well as two selective inhibitors: ML348 for LYPLA1 and ML349 for LYPLA2.[3] ML349 emerged as a highly potent and selective reversible inhibitor of LYPLA2.[3]



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Figure 1: Discovery workflow leading to ML349.

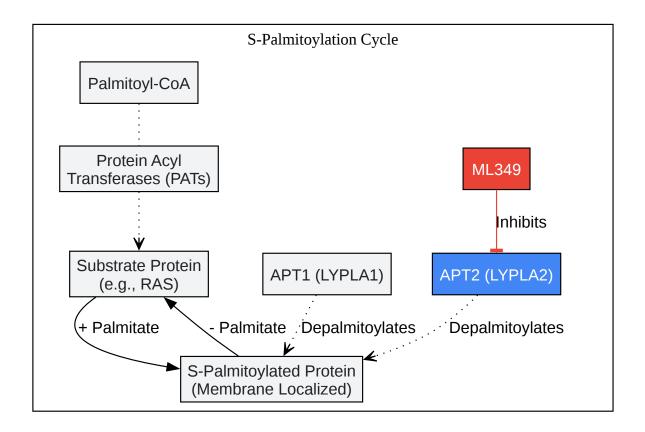
Mechanism of Action and Selectivity

ML349 is a reversible, active-site directed inhibitor of APT2.[3] Unlike irreversible inhibitors, **ML349** does not contain an obvious electrophilic group for covalent modification of the enzyme.



[3] Its reversible nature was confirmed through gel filtration studies.[3]

The molecular basis for its isoform selectivity was revealed through high-resolution co-crystal structures of APT1 with its selective inhibitor (ML348) and APT2 with ML349.[1] Although the overall structures of the enzymes are nearly identical, the inhibitors adopt distinct conformations within each active site. In the APT2 active site, the sulfonyl group of ML349 forms hydrogen bonds with resident water molecules, which in turn engage the catalytic triad (Ser122, His210, Asp178) and the oxyanion hole indirectly.[1][2] This unique binding mode, which is dependent on the sulfonyl group, is critical for its potent and selective inhibition of APT2.[1]



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Figure 2: The S-palmitoylation cycle and the inhibitory action of **ML349**.

Quantitative Data Summary



ML349 demonstrates high potency for APT2/LYPLA2 and excellent selectivity over its homolog APT1/LYPLA1.

Target Enzyme	Parameter	Value	Reference
APT2 / LYPLA2	IC50	144 nM	[3][4][5]
APT2 / LYPLA2	Ki	120 ± 20 nM	[4][5]
APT1 / LYPLA1	IC50	> 3000 nM	[4][5]
APT1 / LYPLA1	Ki	> 10000 nM	[4][5]

Table 1: In Vitro Potency and Selectivity of ML349

Cell Line	Assay	Effect	Reference
HEK293T	WST-1 Assay	No cytotoxicity observed	[3]
NRAS mutant melanoma cells	Cell Viability Assay	No decrease in cell viability	[6][7]

Table 2: Cellular Activity of ML349

Structure-Activity Relationship (SAR)

Initial SAR studies were conducted around the piperazine amide core of **ML349**. Commercially available analogs were tested using a gel-based competitive ABPP assay. The SAR profile was found to be steep, indicating that small structural modifications can lead to a significant loss of inhibitory activity. Analogs that maintained good inhibition at a 1 μ M concentration were distinguished by having 4-substituted phenyl groups at the R1 position.[3]

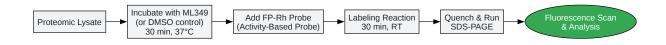
Experimental Protocols Gel-Based Competitive Activity-Based Protein Profiling (ABPP)



This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

Protocol:

- Prepare a soluble proteomic lysate (e.g., from HEK293T cells) at a concentration of 1 mg/mL in DPBS.
- Pre-incubate 50 μL aliquots of the proteome with varying concentrations of ML349 (or DMSO as a vehicle control) for 30 minutes at 37 °C.
- Add a serine hydrolase-specific activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 μ M.
- Incubate the reaction for 30 minutes at room temperature.
- Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE (e.g., 12% polyacrylamide gel).
- Visualize the labeled serine hydrolases using a flatbed fluorescence scanner. Inhibition is observed as a decrease in the fluorescence intensity of the target enzyme band (APT2/LYPLA2) compared to the control.



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Figure 3: Workflow for competitive ABPP experiment.

Gel Filtration Assay for Reversibility

This assay determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Protocol:



- Incubate a complex proteome (e.g., 2 mL of 1 mg/mL HEK293T lysate) with the test compound (e.g., 10 μM ML349) or DMSO for 30 minutes at 37 °C.
- Remove a 50 μL aliquot ("pre-column" sample).
- Pass the remaining mixture over a Sephadex G-25M desalting column to separate the protein-inhibitor complexes from the free, unbound inhibitor.
- Collect the eluate containing the proteome ("post-column" sample).
- Add the FP-PEG-Rh activity-based probe (5 μM final concentration) to both the "pre-column" and "post-column" samples.
- Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the competitive ABPP protocol.
- Interpretation: For a reversible inhibitor like ML349, the target enzyme band will show
 reduced fluorescence in the "pre-column" sample but will regain fluorescence in the "postcolumn" sample as the inhibitor is removed. For an irreversible inhibitor, the fluorescence will
 remain low in both samples.

In Vivo Inhibition Assay

This assay assesses the ability of a compound to engage its target enzyme in a living animal model.

Protocol:

- Administer ML349 (e.g., 50 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.
- After a set time (e.g., 3 hours), administer the in vivo active alkyne-functionalized ABPP probe NHU5 (e.g., 100 mg/kg, i.p.).[8]
- After 1 hour, sacrifice the mice and harvest tissues of interest (e.g., heart, kidney, lung, brain, liver).[8]
- Homogenize the tissues to prepare proteomic lysates.



- Perform a "click" reaction by adding rhodamine-azide (Rh-azide) to the lysates to attach a fluorescent reporter to the alkyne-probe-labeled enzymes.
- Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning.
- Target engagement is confirmed by a significant reduction in the fluorescence of the APT2/LYPLA2 band in tissues from ML349-treated mice compared to vehicle-treated mice.
 [8]

Conclusion and Future Directions

ML349 is a landmark chemical probe, being the first potent, selective, and reversible inhibitor of APT2/LYPLA2.[3] Its development and thorough characterization, including the elucidation of its binding mode through crystallography, have provided the scientific community with an invaluable tool.[1][3] ML349 enables the specific interrogation of APT2's role in the palmitoylation cycle and its downstream effects on protein signaling, cellular processes, and disease pathogenesis. Future studies utilizing ML349 are anticipated to uncover novel substrates and biological functions of APT2, potentially identifying new therapeutic targets for diseases involving dysregulated protein palmitoylation, such as cancer.[3]

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